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Compound of Interest

Compound Name: 2-Methylquinolin-3-amine

Cat. No.: B112282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methylquinolin-3-amine (also known as 2-amino-3-methylquinoline). Due to the limited
availability of published experimental data for this specific compound, this guide presents
predicted spectroscopic characteristics based on the analysis of structurally related molecules
and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties
« IUPAC Name: 2-Methylquinolin-3-amine

e Molecular Formula: CioH1oN2

« Molecular Weight: 158.20 g/mol [1]

« CAS Number: 74844-99-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted 'H NMR, 13C NMR, IR, and MS data for 2-
Methylquinolin-3-amine. These predictions are derived from the analysis of similar quinoline
derivatives and the known chemical shifts and absorption frequencies of the constituent
functional groups.
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Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 d 1H H-8
~75-7.7 m 2H H-4, H-5
~72-7.4 t 1H H-6
~7.0-7.2 t 1H H-7
~35-45 brs 2H -NH2
~24-26 S 3H -CHs

Table 2: Predicted 13C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~155 - 158 C-2
~145 - 148 C-8a
~135-138 C-4
~128 - 130 C-5
~126 - 128 C-7
~124 - 126 C-6
~122 - 124 C-4a
~118-120 C-8
~115-118 C-3
~20 - 23 -CHs

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

3450 - 3300 - N-H stretch (asymmetric and
symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1650 - 1580 Strong N-H bend

1600 - 1450 Strong C=C and C=N ring stretching

1335 - 1250 Strong Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

158 [M]* (Molecular ion)
143 [M-NH]*

142 [M-NHz]*

115 [M-NH2-HCNJ*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e Sample Preparation: Approximately 5-10 mg of 2-Methylquinolin-3-amine is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

¢ H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
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time of 2-3 seconds, with 16 to 32 scans. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is obtained. This typically
requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of the 13C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly
onto the ATR crystal, and firm contact is ensured. For transmission IR, a KBr pellet is
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer
(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), with an ionization
source like Electron lonization (EIl) or Electrospray lonization (ESI).

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For
LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons to induce
fragmentation. In ESI mode, the sample is ionized from a solution to produce protonated
molecules ([M+H]*). The mass analyzer separates the ions based on their mass-to-charge
ratio (m/z).

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methylquinolin-3-amine.
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General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
2-Methylquinolin-3-amine. Experimental verification of this data is recommended for any
application where precise structural confirmation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 2-Methylquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-amine-nmr-ir-ms
https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-amine-nmr-ir-ms
https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-amine-nmr-ir-ms
https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-amine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

